molecular formula C24H22N7Na B148919 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine CAS No. 136042-19-8

2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine

Cat. No. B148919
M. Wt: 431.5 g/mol
InChI Key: YFABTKCYNBWJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine is not fully understood. However, it has been reported to exert its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.

Biochemical And Physiological Effects

Studies have shown that 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.

Future Directions

There are several future directions for the study of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine. One area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of diseases such as cancer and autoimmune disorders. Another area of research is the development of new synthesis methods that are more efficient and scalable. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers for its activity.

Synthesis Methods

The synthesis of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine involves the reaction of 2-(4-bromomethylphenyl)-5-butyl-1H-imidazo[4,5-b]pyridine with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. This method has been reported to yield the desired compound in good yields and high purity.

Scientific Research Applications

2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

properties

CAS RN

136042-19-8

Product Name

2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine

Molecular Formula

C24H22N7Na

Molecular Weight

431.5 g/mol

IUPAC Name

sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1

InChI Key

YFABTKCYNBWJHS-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+]

SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+]

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+]

Other CAS RN

136042-19-8

synonyms

2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt
FK 739
FK-739

Origin of Product

United States

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